Ethyl imidazo[1,5-a]pyrazine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-10-3-4-12(7)6-11-8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTSHTIBWNYTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the Imidazo 1,5 a Pyrazine System
Functional Group Transformations of the Ethyl Carboxylate Moiety
The ethyl carboxylate group is a key site for derivatization, allowing for the introduction of diverse functional groups through well-established chemical reactions.
The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation that opens avenues for further derivatization. This reaction is typically achieved under basic conditions. For instance, studies on related heterocyclic systems, such as imidazo[4,5-e]thiazolo[2,3-c] nih.govmdpi.comnih.govtriazine esters, have shown that alkaline hydrolysis using potassium hydroxide (B78521) in methanol (B129727) effectively yields the corresponding carboxylate salts. semanticscholar.org This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and ethanol (B145695). The resulting carboxylic acid is a valuable intermediate for synthesizing amides, other esters, or for use in coupling reactions.
The efficiency of ester hydrolysis can be influenced by factors such as the concentration of the base, reaction temperature, and time. semanticscholar.org In some complex heterocyclic systems, enzymatic hydrolysis, for example using Candida antarctica lipase (B570770) B (CAL-B), has been explored, although the steric bulk around the ester can significantly impact the reaction rate. nih.gov
| Reactant Type | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Heterocyclic Ester | KOH (2.5 equiv), Methanol, Room Temperature | Potassium Carboxylate Salt | semanticscholar.org |
| Bulky Carboxylic Acid Esters | Candida antarctica lipase B (CAL-B), Acetonitrile (B52724)/Water | Carboxylic Acid | nih.gov |
The ethyl carboxylate group can be reduced to a primary alcohol, yielding (imidazo[1,5-a]pyrazin-1-yl)methanol. This transformation typically requires strong reducing agents. However, a widely used and effective method involves the use of sodium borohydride (B1222165) (NaBH₄), often after converting the carboxylic acid (obtained from hydrolysis) into a more reactive mixed anhydride (B1165640). nih.gov This two-step, one-pot procedure allows for the chemoselective reduction of a carboxylic acid to an alcohol under mild conditions, even in the presence of other reducible functional groups like ketones. nih.gov The process begins with the activation of the carboxylic acid with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine to form a mixed anhydride. Subsequent treatment with sodium borohydride reduces the anhydride to the primary alcohol. nih.gov
Direct reduction of the ester is also possible, though it may require harsher conditions or different reagents compared to the mixed anhydride method.
| Starting Material | Step 1: Activation | Step 2: Reduction | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Isobutyl chloroformate, N-methylmorpholine, THF, -15°C | Sodium borohydride, Methanol | Primary Alcohol | nih.gov |
The conversion of the ethyl ester to amides and hydrazides introduces new functionalities with potential for diverse biological interactions and further chemical modifications. The reaction of an ester with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing hydrazides. This nucleophilic acyl substitution typically involves heating the ester with hydrazine hydrate in a solvent like ethanol. mdpi.com The resulting carbohydrazide (B1668358) is a key building block for synthesizing a wide array of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. mdpi.com
Similarly, direct amidation can be achieved by reacting the ester with an amine, although this often requires elevated temperatures or catalysis. A more common route is the conversion of the ester to the carboxylic acid (via hydrolysis), followed by coupling with an amine using standard peptide coupling reagents.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate (99%), Absolute Ethanol, Reflux | 2-Oxo-2H-chromene-3-carbohydrazide | mdpi.com |
Electrophilic Aromatic Substitution on the Imidazo[1,5-a]pyrazine (B1201761) Ring
While data specifically on the imidazo[1,5-a]pyrazine system is limited, the reactivity of the closely related imidazo[1,2-a]pyrazine (B1224502) isomer provides valuable insights. In this system, the five-membered imidazole (B134444) ring is more electron-rich than the six-membered pyrazine (B50134) ring, making it the preferred site for electrophilic attack. stackexchange.comechemi.com The pyrazine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of its nitrogen atoms. stackexchange.comechemi.com
Studies on the bromination of 8-chloroimidazo[1,2-a]pyrazine (B1365105) show that substitution occurs regioselectively at the C-3 position. stackexchange.comechemi.com This preference can be rationalized by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack. Attack at C-3 allows the positive charge to be delocalized while maintaining the aromaticity of the six-membered ring and avoiding placing a positive charge on the bridgehead nitrogen. stackexchange.com In contrast, attack at C-2 leads to a less stable intermediate. stackexchange.comechemi.com It is plausible that the imidazo[1,5-a]pyrazine system would exhibit similar regioselectivity, favoring substitution on the imidazole portion of the fused ring.
| Reaction | Substrate | Major Product | Rationale | Reference |
|---|---|---|---|---|
| Bromination | 8-chloroimidazo[1,2-a]pyrazine | 3-Bromo-8-chloroimidazo[1,2-a]pyrazine | Formation of a more stable cationic intermediate upon attack at C-3. | stackexchange.comechemi.com |
Nucleophilic Aromatic Substitution on Substituted Imidazo[1,5-a]pyrazines
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing the pyrazine ring, particularly when it is substituted with a good leaving group, such as a halogen. Research on halo-substituted imidazo[1,2-a]pyrazines demonstrates the feasibility of this approach. For example, an 8-chloro group on the imidazo[1,2-a]pyrazine core can be selectively displaced by various amines upon heating. nih.gov This reaction proceeds via the classical addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group to form a stable Meisenheimer-like intermediate, which then rearomatizes by expelling the halide ion. nih.govnih.gov The electron-deficient nature of the pyrazine ring facilitates this reaction.
This methodology allows for the introduction of a wide range of substituents onto the six-membered ring, significantly expanding the chemical diversity of the scaffold.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 8-Chloro-dihalo-imidazo[1,2-a]pyrazine intermediate | Amine | Heating | 8-Amino-substituted imidazo[1,2-a]pyrazine | nih.gov |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. While specific C-H functionalization strategies for the imidazo[1,5-a]pyrazine system are not extensively documented, studies on the analogous imidazo[1,5-a]pyridine (B1214698) scaffold offer a promising blueprint. A metal-free approach has been developed for the C-H functionalization of imidazo[1,5-a]pyridines, involving the insertion of a methylene (B1212753) group to bridge two heterocyclic molecules. nih.govnih.gov This reaction uses formaldehyde (B43269) or other aldehydes as both a solvent and a carbon source, proceeding via the C(sp²)–H functionalization of the imidazo[1,5-a]pyridine ring to form bis-imidazo[1,5-a]pyridines. nih.govnih.gov This strategy highlights the potential for activating the C-H bonds of the imidazo[1,5-a]pyrazine ring for direct derivatization without the need for pre-functionalized starting materials.
Ring-Opening and Rearrangement Reactions
While the imidazo[1,5-a]pyrazine system is generally stable, certain derivatives can undergo ring-opening reactions under specific conditions. These reactions often proceed via initial electrophilic attack on the electron-rich pyrazine ring. For instance, a study on 3-methylthio-imidazo[1,5-a]pyrazine demonstrated that treatment with aqueous nitrous acid leads to the cleavage of the pyrazine ring, resulting in the formation of an aldehyde derivative. researchgate.net This transformation highlights the susceptibility of the N-7-C-8 double bond to electrophilic addition, which can initiate a cascade of reactions leading to the opening of the six-membered ring.
Although direct examples of rearrangement reactions involving Ethyl imidazo[1,5-a]pyrazine-1-carboxylate are not extensively documented, analogous transformations in related fused imidazole systems suggest the potential for such reactivity. For example, an unusual iodine-catalyzed rearrangement has been reported for imidazo[1,5-a]imidazoles, which transform into imidazo[1,5-a]pyrimidines. nih.gov This type of skeletal reorganization, while not directly observed for the imidazo[1,5-a]pyrazine core, underscores the potential for complex intramolecular rearrangements within this class of nitrogen-fused heterocycles under specific catalytic conditions.
Formation of Fused Polycyclic Systems
This compound and its precursors are valuable building blocks for the synthesis of more elaborate fused polycyclic systems. These reactions often involve intramolecular cyclizations or multicomponent reactions that construct additional rings onto the existing imidazo[1,5-a]pyrazine framework.
A notable method for constructing the imidazo[1,5-a]pyrazine scaffold itself, which can then be a platform for further fusion, involves a two-step process. This process begins with a three-component reaction of an aminoester (like glycine (B1666218) ethyl ester), a 1,2-diaza-1,3-diene, and an isothiocyanate to form a functionalized 2-thiohydantoin. This intermediate then undergoes a regioselective base-promoted intramolecular cyclization to yield a thiohydantoin-fused tetrahydropyrazine, a variant of the imidazo[1,5-a]pyrazine system. rsc.orgrsc.org The intramolecular 6-exo-trig cyclization proceeds via a nucleophilic acyl substitution, demonstrating a powerful strategy for building this heterocyclic core. rsc.org
Furthermore, the imidazo[1,5-a]pyrazine nucleus can be integrated into larger, more complex polycyclic structures. One such example is the synthesis of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This is achieved through the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate. osi.lv This reaction constructs the imidazole ring of the imidazo[1,5-a]pyrazine system onto the pyrazolo[1,5-a]pyrazine (B3255129) core, directly yielding a fused tricyclic system.
Highly substituted imidazo[1,5-a]pyrazine derivatives can also be assembled through a sequence of multicomponent reactions. For instance, a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates, provides a route to a diverse range of complex imidazo[1,5-a]pyrazines. nih.gov
The following table summarizes selected reactions leading to the formation of the imidazo[1,5-a]pyrazine ring and its fused derivatives:
| Starting Materials | Reagents/Conditions | Product | Reference(s) |
| Glycine ethyl ester, 1,2-diaza-1,3-dienes, Isothiocyanates | 1. Three-component reaction2. Base-assisted intramolecular cyclization | Thiohydantoin-fused tetrahydropyrazines | rsc.orgrsc.org |
| 4-Chloropyrazolo[1,5-a]pyrazines, Ethyl isocyanoacetate | - | Ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates | osi.lv |
| 2,3-Diaminomaleonitrile, Ketones, Isocyanides | Isocyanates or Isothiocyanates | Highly substituted imidazo[1,5-a]pyrazine derivatives | nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectral Analysis
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl imidazo[1,5-a]pyrazine-1-carboxylate would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the heterocyclic rings would appear in the aromatic region, while the carbons of the ethyl ester group would be found in the aliphatic region. The carbonyl carbon of the ester would be readily identifiable by its characteristic downfield chemical shift.
Interactive Data Table: Predicted NMR Data
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 9.0 | 110 - 150 |
| O-CH₂ (ethyl) | ~4.4 (quartet) | ~60 |
| CH₃ (ethyl) | ~1.4 (triplet) | ~14 |
| C=O (ester) | - | ~165 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's chemical shift.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester group, typically around 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations from the heterocyclic rings, and C-O stretching from the ester group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₉N₃O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 191.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique used to separate, identify, and quantify each component in a mixture. To assess the purity of a sample of this compound, a suitable HPLC method would be developed. This would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The compound would elute at a specific retention time, and the purity would be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
X-ray Crystallography for Solid-State Structure Determination
As of the latest available research, detailed X-ray crystallographic data for the specific solid-state structure of this compound has not been publicly documented. While crystallographic studies have been conducted on related compounds within the broader imidazopyrazine and imidazopyridine families, the precise atomic arrangement, unit cell dimensions, and space group for this particular molecule are not available in published literature or structural databases.
For context, X-ray crystallography is a pivotal technique for determining the exact three-dimensional structure of a crystalline solid at the atomic level. This method involves directing a beam of X-rays onto a single crystal of the compound. The subsequent diffraction pattern of the X-rays is analyzed to calculate the positions of atoms within the crystal lattice, revealing precise information about bond lengths, bond angles, and intermolecular interactions.
Crystallographic data for analogous heterocyclic systems, such as derivatives of imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridinium, have been reported. For instance, studies on these related structures reveal detailed information on their molecular geometry and crystal packing, often highlighting planar fused ring systems and various intermolecular forces like hydrogen bonding and π–π stacking that stabilize the crystal structure. However, direct extrapolation of these findings to this compound is not feasible due to structural differences.
Without experimental crystallographic data, a definitive analysis of the solid-state structure, including the creation of detailed data tables for unit cell parameters and bond characteristics, cannot be provided. Further experimental investigation is required to elucidate the crystal structure of this compound.
Computational Chemistry and Structure Activity Relationship Sar Studies
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For derivatives of the imidazo[1,5-a]pyrazine (B1201761) class, docking studies are employed to elucidate their binding modes within the active sites of various protein targets, including kinases. nih.govnih.gov Reverse molecular docking studies have been used to identify potential targets for these derivatives, with findings suggesting that they can dock effectively into the kinase domains of proteins like Janus kinases (JAKs). nih.gov The pyrazine (B50134) ring is recognized as a crucial feature for enhancing protein interactions. researchgate.net
The binding of imidazo[1,5-a]pyrazine derivatives is characterized by specific interactions with amino acid residues lining the protein's binding pocket. The versatile structure of the scaffold allows it to engage in various intermolecular interactions, including hydrogen bonding and π-π stacking. mdpi.com For instance, in studies of related pyrazine-based compounds, molecular docking has identified key interactions within the binding sites of enzymes like histone deacetylase 3 (HDAC3), where the pyrazine core forms π-π stacking interactions with residues such as Phe144, Phe200, and His172, reinforcing the inhibitor's engagement with the enzyme. researchgate.net The nitrogen atoms of the fused imidazole (B134444) and pyrazine rings are often key points of interaction, capable of coordinating with the target. mdpi.com
The interaction profile of the imidazo[1,5-a]pyrazine scaffold is defined by a combination of hydrogen bonds and hydrophobic interactions. The heteroaromatic nature of the pyrazine moiety facilitates both polar and non-polar contacts. researchgate.net The most frequent interaction observed for pyrazine-based ligands is a hydrogen bond with a pyrazine nitrogen atom acting as an acceptor. researchgate.net In silico studies of similar heterocyclic systems have revealed specific bonding patterns, such as the formation of hydrogen-donor bonds and π-hydrogen bonds with the bacterial target enzyme. nih.govresearchgate.net Furthermore, π–π stacking and intermolecular C—H⋯O hydrogen bonds contribute significantly to the stability of the ligand-protein complex. researchgate.netresearchgate.net
| Interaction Type | Description | Potential Interacting Residues/Moieties | Source |
|---|---|---|---|
| Hydrogen Bonding | Pyrazine nitrogen atoms act as hydrogen bond acceptors. | Amino acid side chains (e.g., Ser, Thr, Asn, Gln) | researchgate.net |
| π-π Stacking | Stacking of the aromatic imidazopyrazine ring system with aromatic amino acid residues. | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) | researchgate.netmdpi.com |
| Hydrophobic Interactions | Non-polar interactions between the heterocyclic core and hydrophobic residues. | Leucine (Leu), Isoleucine (Ile), Valine (Val) | japsonline.com |
| π-Hydrogen Bonds | Interaction between the π-system of the ring and a hydrogen atom. | Various H-donor groups on the protein | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazo[1,5-a]pyrazine and related derivatives, 2D and 3D-QSAR studies have been conducted to identify the key structural features that influence their therapeutic effects, such as their activity as Bruton's tyrosine kinase (BTK) inhibitors. japsonline.comnih.gov
QSAR models are developed using statistical techniques to correlate physicochemical descriptors of the molecules with their observed biological activity. ijirset.com For 8-Amino-imidazo[1,5-a]pyrazine derivatives, 3D-QSAR models have been generated that show statistical validity, with predictive correlation coefficients (q²) ranging from 0.60 to 0.67 and conventional correlation coefficients (r²) as high as 0.93. japsonline.com These models are built using methods such as principal components analysis (PCA), multiple regression analysis (MRA), and partial least squares (PLS) regression. ijirset.com Such predictive models are valuable tools for guiding the design of new derivatives with potentially enhanced potency. japsonline.com
Through QSAR studies, specific physicochemical properties, or "descriptors," have been identified that significantly contribute to the biological activity of the imidazo[1,5-a]pyrazine scaffold. Contour map analyses from 3D-QSAR models have highlighted that steric and hydrophobic interactions are substantial contributing factors to the activity of these compounds. japsonline.com A range of electronic and topological descriptors are often computed to build these models, providing a comprehensive understanding of the structure-activity landscape. ijirset.com Key descriptors include properties related to molecular size, shape, polarity, and electronic distribution. ijirset.comespublisher.com
| Descriptor Category | Specific Descriptor | Influence on Activity | Source |
|---|---|---|---|
| Steric/Topological | Molecular Volume / Weight | Correlates with the size and fit within the binding pocket. | ijirset.com |
| Parachor / Molar Refractivity | Relates to molecular volume and polarizability, influencing intermolecular forces. | ijirset.com | |
| Hydrophobic | Lipophilicity (e.g., WLOGP) | Impacts membrane permeability and hydrophobic interactions with the target. | japsonline.comespublisher.com |
| Surface Tension | Relates to intermolecular interactions and solvation properties. | ijirset.com | |
| Electronic | Dipole Moment (μ) | Influences polar interactions and overall solubility. | ijirset.com |
| HOMO/LUMO Energies & Gap | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | ijirset.comscirp.org | |
| Polarizability | Affects the molecule's ability to form instantaneous dipoles, influencing van der Waals forces. | ijirset.com |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are frequently applied to the imidazo[1,5-a]pyrazine scaffold and its analogs to provide insights into their stability, reactivity, and electronic properties. ijirset.comnih.gov These calculations are often performed using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d,p). ijirset.comscirp.org
DFT is used to compute fundamental electronic descriptors that are subsequently used in QSAR models. ijirset.com These descriptors include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), molecular electrostatic potential (MEP), absolute hardness (η), and total dipole moment (μ). ijirset.comscirp.org The HOMO-LUMO gap is a critical indicator of molecular stability; a larger gap typically signifies lower reactivity and higher stability. scirp.org DFT calculations have also been used to confirm the regioselectivity of reactions involving the imidazo[1,2-a]pyrazine (B1224502) core and to determine the stability of reaction intermediates. nih.gov
Electronic Structure and Molecular Orbital Analysis
The electronic character of ethyl imidazo[1,5-a]pyrazine-1-carboxylate is fundamental to its reactivity and intermolecular interactions. Density Functional Theory (DFT) calculations are commonly employed to analyze the electron distribution and frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The distribution of these orbitals provides insight into the molecule's reactivity. For instance, the location of the HOMO indicates the most probable sites for electrophilic attack, while the LUMO suggests the likely sites for nucleophilic attack. In derivatives of this compound, substituents can significantly alter the energy and localization of these orbitals. For example, the introduction of a chlorine atom can enhance the electrophilicity of the ring system.
Table 1: Frontier Molecular Orbital Characteristics of Imidazo[1,5-a]pyrazine Derivatives
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactive Sites |
| This compound | None | (Typical Value) | (Typical Value) | (Typical Value) | (Predicted based on FMOs) |
| Ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate | 5-Cl | (Typical Value) | (Typical Value) | (Typical Value) | (Predicted based on FMOs) |
Note: Specific energy values are dependent on the computational method and basis set used.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving the imidazo[1,5-a]pyrazine core. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the transition states that connect them. The energy of these transition states determines the reaction kinetics.
For example, in substitution reactions where the chlorine atom of a derivative like ethyl 5-chloroimidazo[1,5-a]pyrazine-1-carboxylate is replaced by a nucleophile, transition state analysis can predict the most favorable reaction pathway. These calculations can help rationalize experimentally observed product distributions and guide the selection of reaction conditions to favor a desired outcome.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of this compound is critical for its interaction with biological targets. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is often achieved through systematic or random searches of the conformational space, followed by energy minimization.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. By identifying the key features of active imidazo[1,5-a]pyrazine derivatives, a pharmacophore model can be constructed.
This model can then be used for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new lead compounds. For the imidazo[1,5-a]pyrazine class of compounds, pharmacophore models have been developed based on their activity as, for example, kinase inhibitors. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, all strategically positioned to interact with the target protein.
Biological Activities and Pharmacological Potential of Imidazo 1,5 a Pyrazine Derivatives
Anticancer Agents
Derivatives of the imidazo[1,5-a]pyrazine (B1201761) family have emerged as a promising class of compounds in the development of novel anticancer therapies. evitachem.comnih.gov Their therapeutic potential is attributed to several mechanisms of action that target the complex machinery of cancer cells.
Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition: BTK, mTOR, PI3K)
A primary mechanism through which imidazo[1,5-a]pyrazine derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell signaling and proliferation. Kinases, in particular, are crucial targets.
Bruton's Tyrosine Kinase (BTK): Several studies have identified imidazo[1,5-a]pyrazine derivatives as potent inhibitors of Bruton's tyrosine kinase (BTK). nih.gov BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of various B-cell malignancies. By inhibiting BTK, these compounds can disrupt these signaling cascades, leading to decreased tumor growth. Computational studies have been employed to screen and design potential imidazo[1,5-a]pyrazine derivatives as BTK inhibitors. nih.gov
Phosphoinositide 3-kinases (PI3K) and mTOR: The PI3K/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its dysregulation is a common feature in many cancers. Certain imidazo[1,5-a]pyridine-benzimidazole hybrids, which share structural similarities with the imidazo[1,5-a]pyrazine core, have been shown to act as inhibitors of both tubulin polymerization and the PI3K/Akt pathway. nih.gov This dual-action mechanism enhances their potential as anticancer agents.
Induction of Apoptosis
The ability to induce programmed cell death, or apoptosis, is a hallmark of effective anticancer drugs. Research has shown that various derivatives of the broader imidazole (B134444) and pyrazine (B50134) families can trigger apoptosis in cancer cells. For instance, certain imidazo[1,2-a]pyrazine (B1224502) derivatives, an isomeric form of the target scaffold, have been demonstrated to induce apoptosis in human leukemia cells. nih.gov This is often achieved through the activation of intrinsic apoptotic pathways, characterized by changes in mitochondrial membrane potential and the activation of caspases. nih.gov Similarly, a novel pyrazine derivative was found to induce apoptosis in chronic myeloid leukemia cells by targeting the expression of Bax/Bcl2 and Survivin proteins. nih.govrjeid.com
Cytotoxic Action on Cancer Cell Lines
Numerous studies have demonstrated the cytotoxic effects of imidazo[1,5-a]pyrazine and related derivatives against a wide range of human cancer cell lines. For example, newly synthesized imidazolopyrazine derivatives exhibited significant inhibitory effects on the proliferation of several human cancer cell lines. nih.gov In another study, imidazo[1,5-a]pyridine-benzimidazole hybrids displayed potent cytotoxic activity against a panel of sixty human tumor cell lines, with GI50 values in the micromolar to sub-micromolar range. nih.gov The cytotoxic potential of these compounds underscores their promise as broad-spectrum anticancer agents.
Table 1: Cytotoxic Activity of Selected Imidazo[1,5-a]pyridine-benzimidazole Hybrids Note: This data is for related compounds, not Ethyl imidazo[1,5-a]pyrazine-1-carboxylate.
| Compound | Cancer Cell Line | GI50 (µM) |
| 5d | Leukemia | 1.06 - 1.25 |
| Non-Small Cell Lung Cancer | 1.15 - 2.11 | |
| Colon Cancer | 1.11 - 1.76 | |
| CNS Cancer | 1.10 - 2.01 | |
| Melanoma | 1.06 - 3.28 | |
| Ovarian Cancer | 1.25 - 1.71 | |
| Renal Cancer | 1.11 - 2.01 | |
| Prostate Cancer | 1.21 - 1.68 | |
| Breast Cancer | 1.23 - 14.9 | |
| 5l | Leukemia | 0.43 - 0.55 |
| Non-Small Cell Lung Cancer | 0.49 - 0.77 | |
| Colon Cancer | 0.43 - 0.69 | |
| CNS Cancer | 0.47 - 0.71 | |
| Melanoma | 0.48 - 1.01 | |
| Ovarian Cancer | 0.55 - 0.69 | |
| Renal Cancer | 0.48 - 0.77 | |
| Prostate Cancer | 0.51 - 0.71 | |
| Breast Cancer | 0.61 - 7.73 |
Source: Adapted from research on imidazo[1,5-a]pyridine-benzimidazole hybrids. nih.gov
Microtubule Interference
Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division. Agents that interfere with microtubule dynamics are a well-established class of anticancer drugs. Certain imidazo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov Immunofluorescence analysis has confirmed the ability of these compounds to disrupt the microtubule network within cancer cells. nih.gov
Anti-inflammatory Agents
In addition to their anticancer properties, derivatives of the imidazo[1,5-a]pyrazine scaffold have demonstrated significant potential as anti-inflammatory agents. evitachem.com Inflammation is a key pathological process in a wide range of diseases, and the development of new anti-inflammatory drugs is a major area of pharmaceutical research.
Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of imidazo[1,5-a]pyrazine and related compounds are often mediated through the inhibition of pro-inflammatory signaling pathways. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. The development of inhibitors for IκB kinase (IKK), an upstream activator of NF-κB, is a key strategy for controlling inflammation. nih.gov Studies have synthesized and tested imidazo[1,5-a]quinoxaline (B8520501) derivatives, which are structurally related to imidazo[1,5-a]pyrazines, for their ability to inhibit IKK1 and IKK2, showing promise for their use in treating inflammatory diseases. nih.gov
Cyclooxygenase (COX) Inhibition
Research into the cyclooxygenase (COX) inhibitory activity of imidazo[1,5-a]pyrazine derivatives is an emerging area. While direct studies on this compound are limited, research on analogous heterocyclic systems provides insights into the potential of this class of compounds as anti-inflammatory agents. For instance, studies on the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have identified potent and selective COX-2 inhibitors. rjpbr.com
A series of novel imidazo[1,2-a]pyridine derivatives were designed and synthesized with the aim of developing new potent COX-2 inhibitors. rjpbr.com The findings from this research indicated that the majority of the tested compounds exhibited significant and specific inhibitory effects on COX-2, with IC50 values ranging from 0.05 to 0.13 µM and a selectivity index ranging from 51.3 to 897.1. rjpbr.com Notably, derivatives 5e , 5f , and 5j demonstrated the highest potency with an IC50 value of 0.05 µM. rjpbr.com Furthermore, compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) also showed the most notable in vivo analgesic activity. rjpbr.com Molecular modeling studies suggested that the methylsulfonyl group of these compounds inserts into the secondary pocket of the COX-2 active site, forming hydrogen bonds with key amino acid residues. rjpbr.com
These findings from the closely related imidazo[1,2-a]pyridine series suggest that the imidazo[1,5-a]pyrazine scaffold could also be a promising template for the design of novel COX-2 inhibitors.
IKK1 and IKK2 Inhibition
The IκB kinase (IKK) complex, which includes the catalytic subunits IKK1 (IKKα) and IKK2 (IKKβ), plays a crucial role in the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses. Consequently, inhibitors of IKK1 and IKK2 are of significant interest for the development of anti-inflammatory drugs. Research has explored the potential of imidazo[1,5-a]pyrazine and its analogues as IKK inhibitors.
A study focused on the synthesis of new compounds based on imidazo[1,2-a]pyrazine, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline structures to evaluate their potential to inhibit IKK1 and IKK2 activities. nih.gov This research was initiated to enhance the activity of previously identified IKK2 inhibitors from a series of imidazo[1,2-a]quinoxaline (B3349733) derivatives. nih.gov The investigation into these related heterocyclic systems highlights the potential of the broader class of imidazo-fused heterocycles as a source of IKK inhibitors. While specific inhibitory data for this compound was not provided in the study, the exploration of the closely related imidazo[1,5-a]quinoxaline scaffold suggests that the imidazo[1,5-a]pyrazine core warrants further investigation in this area. nih.gov
Antimicrobial Activity
Imidazo[1,5-a]pyrazine derivatives have been investigated for their potential as antimicrobial agents, demonstrating a range of activities against bacteria, viruses, and fungi.
For instance, a study on imidazo[1,5-a]quinoxaline derivatives with a pyridinium (B92312) moiety found that their antimicrobial properties were influenced by the presence of various alkyl substituents. nih.gov Certain compounds in this series, such as 3d , 3e , 3m , and 3n , demonstrated effective bacteriostatic activity. nih.gov
In the isomeric imidazo[1,2-a]pyrazine series, a number of derivatives have been synthesized and evaluated for their antibacterial effects. tsijournals.com In one study, compounds 4f , 4a , 5g , 6b , and 6c displayed pronounced antibacterial activity against Staphylococcus aureus. tsijournals.com Another study highlighted that compounds 3a , 3h , 3i , and 3j showed a greater degree of antibacterial activity against Bacillus subtilis, while compounds 3a , 3b , 3c , 3h , and 3i exhibited excellent growth inhibitory activity against Staphylococcus aureus. jocpr.com Furthermore, compounds 3a , 3b , 3h , and 3i showed excellent growth inhibition against E. coli, and compounds 3c , 3e , 3h , and 3i exhibited significant activity against Pseudomonas aeruginosa. jocpr.com
These findings underscore the potential of the broader imidazopyrazine scaffold as a source of new antibacterial agents.
The antiviral potential of imidazo[1,5-a]pyrazine derivatives has been explored, with studies on related structures indicating a promising area of research. A series of imidazo[1,2-a]pyrazine derivatives were identified as potent inhibitors of influenza A and B viruses. nih.gov One particular derivative, designated as A4 , demonstrated broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains. nih.gov The mechanism of action for A4 was found to involve the induction of viral nucleoprotein (NP) clustering, which prevents its nuclear accumulation. nih.gov
Another study investigated imidazo[1,2-a]pyrazine derivatives for their activity against human coronavirus 229E. acs.org Compound 3b from this series showed good anti-coronaviral activity with an IC50 concentration of 56.96 µM and a selectivity index of 7.14. acs.org
These results from the isomeric imidazo[1,2-a]pyrazine scaffold suggest that the imidazo[1,5-a]pyrazine core could also serve as a template for the development of novel antiviral agents.
Several studies have highlighted the antifungal potential of imidazo-fused heterocyclic compounds. While direct evidence for this compound is limited, related structures have shown notable activity.
A series of imidazo[1,5-a]quinoxaline derivatives demonstrated good fungistatic activities, with MIC values comparable to reference drugs. nih.gov In the isomeric imidazo[1,2-a]pyrazine series, compounds 5h , 6b , 4f , and 6c showed an excellent zone of inhibition against both Candida albicans and Aspergillus niger. tsijournals.com Another study found that compound 3c from a different series of imidazo[1,2-a]pyrazines exhibited excellent antifungal activity against Aspergillus niger, while compounds 3a , 3h , and 3i were more effective against Aspergillus flavus. jocpr.com
These findings suggest that the imidazo[1,5-a]pyrazine scaffold is a promising area for the discovery of new antifungal agents.
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents with novel mechanisms of action. One such target is the cytochrome bcc complex, specifically the QcrB subunit, which is essential for mycobacterial energy metabolism.
While direct studies on imidazo[1,5-a]pyrazine derivatives as QcrB inhibitors are not widely reported, extensive research on the closely related imidazo[1,2-a]pyridine amides (IPAs) has identified them as potent inhibitors of Mycobacterium tuberculosis. rsc.orgplos.org These compounds have demonstrated impressive activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. rsc.org The mechanism of action was confirmed through the generation of resistant mutants, which showed single nucleotide polymorphisms in the qcrB gene. plos.org
One of the lead compounds from the imidazo[1,2-a]pyridine class, Q203 (telacebec), is a QcrB inhibitor that has advanced to clinical trials. rsc.org Further structure-activity relationship studies on IPAs have led to the development of compounds with improved potency and pharmacokinetic profiles. rsc.org Scaffold hopping strategies have also been employed, leading to the discovery of other heterocyclic systems, such as pyrazolo[1,5-a]pyridines, that also target QcrB. rsc.org
The significant findings with imidazo[1,2-a]pyridine derivatives strongly suggest that the imidazo[1,5-a]pyrazine scaffold could also be a valuable template for the design of novel antituberculosis agents targeting QcrB.
Central Nervous System (CNS) Activities
Derivatives of the imidazo[1,5-a]pyrazine core structure have been investigated for their effects on the central nervous system. For instance, certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors, showing potential as therapeutic agents for acute ischemic stroke. nih.gov These studies indicate that compounds with this core structure can possess significant CNS penetration and neuroprotective efficacy in preclinical models. nih.gov
However, specific studies detailing the anticonvulsant, anxiolytic, antidepressant, or sleep disorder-modulating properties of This compound are not readily found in the current body of scientific research.
Anticonvulsant Properties
No specific data on the anticonvulsant properties of This compound has been identified in the reviewed literature.
Anxiolytic Activity
There is no specific information available regarding the anxiolytic activity of This compound .
Antidepressant Effects
While related isomeric structures like imidazo[1,2-a]pyrazine derivatives have been noted for potential antidepressant effects, there are no specific studies on the antidepressant properties of This compound .
Effects on Sleep Disorders (e.g., Neuropeptide S Receptor antagonism)
No published research was found that investigates the effects of This compound on sleep disorders or its activity as a neuropeptide S receptor antagonist.
Antidiabetic Agents (e.g., Dipeptidyl Peptidase IV (DPP-IV) Inhibition)
The potential of This compound as an antidiabetic agent, specifically through the inhibition of Dipeptidyl Peptidase IV (DPP-IV), has not been reported in the available scientific literature.
Other Pharmacological Activities
The broader class of imidazo[1,5-a]pyrazine derivatives has been the subject of computational and synthetic studies for other potential therapeutic applications. For example, computational studies have explored the potential of imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors for cancer therapy. benthamdirect.com Additionally, various derivatives of the isomeric imidazo[1,2-a]pyrazine scaffold have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiulcer, and smooth muscle relaxant properties. A related compound, Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate, is noted within the imidazo[1,5-a]pyrazine family, which is of interest for its diverse biological properties, including potential antimicrobial and anticancer activities. evitachem.com However, specific experimental data on these or other pharmacological activities for This compound remain to be published.
Antioxidant Activity
The antioxidant potential of the imidazo[1,5-a]pyrazine core is an area of ongoing investigation. While direct studies on this compound are not extensively documented, research on related imidazopyrazine isomers, such as the imidazo[1,2-a]pyrazine series, has shown promising free radical scavenging activity. For instance, a series of imidazo[1,2-a]pyrazine derivatives demonstrated effective antioxidant properties comparable to the standard ascorbic acid. tsijournals.com These studies suggest that the nitrogen-rich heterocyclic structure of imidazopyrazines may contribute to their ability to neutralize reactive oxygen species, indicating a potential area for further exploration within the imidazo[1,5-a]pyrazine class.
Smooth Muscle Relaxant Properties
Cardiotonic Agents
The potential for imidazo[1,5-a]pyrazine derivatives to act as cardiotonic agents, which can increase the force of heart muscle contraction, has been suggested by studies on structurally related compounds. Research on 8-aryl-substituted imidazo[1,5-a]pyridines, which share a similar fused heterocyclic core, has identified them as potential positive inotropic agents. nih.gov These compounds were evaluated for their ability to enhance myocardial contractility. The biological equivalence in some activities between imidazo[4,5-c]pyridines and imidazo[1,2-a]pyrazines has also been demonstrated, suggesting that the arrangement of nitrogen atoms in the pyrazine ring can influence cardiotonic effects. nih.gov While direct evidence for this compound is lacking, the activity of these related structures provides a rationale for investigating the cardiotonic potential of the imidazo[1,5-a]pyrazine class.
Phosphodiesterase Inhibition
One of the more extensively studied activities of the imidazo[1,5-a]pyrazine scaffold is its ability to inhibit phosphodiesterases (PDEs). Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme primarily expressed in the brain, and its inhibition is a therapeutic target for central nervous system disorders. The inhibitory activity of these complex fused-ring systems highlights the potential of the core imidazo[1,5-a]pyrazine structure to interact with the active site of phosphodiesterases. A patent has also been filed for aryl and heteroaryl fused imidazo[1,5-a]pyrazines as inhibitors of PDE10. nih.gov While these examples represent more complex derivatives, they underscore the importance of the imidazo[1,5-a]pyrazine moiety for this pharmacological effect.
Mitochondrial Uncoupling
Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to increased respiration and energy expenditure. While direct studies on the imidazo[1,5-a]pyrazine scaffold are limited, research on the isomeric imidazo[4,5-b]pyrazines has identified them as a new class of mitochondrial uncouplers. nih.govdiabetesjournals.org These compounds were derived from the conversion of nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazines. nih.gov For instance, the imidazolopyrazine derivative SHD865 has been shown to reverse adiposity and glucose intolerance in mice through this mechanism. diabetesjournals.org Although the specific arrangement of the imidazole and pyrazine rings differs in the [1,5-a] isomer, the general potential of imidazopyrazines to act as mitochondrial uncouplers warrants further investigation into the specific activities of the imidazo[1,5-a]pyrazine core.
Immunomodulatory Effects (e.g., TLR7 antagonism)
The immunomodulatory potential of imidazo[1,5-a]pyrazine derivatives, particularly their ability to act as Toll-like receptor 7 (TLR7) antagonists, is an emerging area of research. TLRs are key components of the innate immune system, and their dysregulation is implicated in autoimmune diseases. Studies have been conducted on a variety of heterocyclic chemical series, including imidazo[1,2-a]pyrazines and imidazo[1,5-a]quinoxalines, to test for TLR7 and TLR8 agonistic and antagonistic activities. nih.gov Several of these compounds have been identified as selective TLR7 antagonists. nih.gov The structural similarity between imidazo[1,5-a]quinoxalines and imidazo[1,5-a]pyrazines suggests that the latter may also possess the ability to modulate TLR7 signaling. This potential for immunomodulation makes the imidazo[1,5-a]pyrazine scaffold an attractive target for the development of new therapeutic agents for immune-related disorders.
Future Directions and Translational Research
Design and Synthesis of Novel Ethyl Imidazo[1,5-a]pyrazine-1-carboxylate Analogs
The design and synthesis of new analogs based on the this compound core are pivotal for improving therapeutic profiles. Structure-Activity Relationship (SAR) studies are essential to guide these modifications. Research on related imidazo[1,5-a]pyrazine (B1201761) derivatives has shown that substitutions at various positions on the bicyclic ring can significantly influence biological activity. For instance, a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potent c-Src inhibitors for potential application in acute ischemic stroke. acs.org Another study focused on optimizing dialkylamino side chains in imidazo[1,5-a]pyrazines to develop ligands for the corticotropin-releasing hormone (CRH) receptor. stonybrook.edu
Synthetic strategies often involve multi-component reactions, which allow for the rapid assembly of a diverse library of compounds. mdpi.com A novel approach combines a three-component reaction followed by a two-component reaction to create highly substituted imidazo[1,5-a]pyrazine derivatives. mdpi.com Future work will likely involve computational modeling to predict the binding of new analogs to biological targets, followed by targeted synthesis to validate these predictions. The ethyl carboxylate group at the 1-position is a key site for modification, allowing for the creation of amides, hydrazides, or other functional groups to explore new interactions with target proteins.
| Analog Type | Synthetic Approach | Potential Therapeutic Target | Reference |
| C-5 Substituted Derivatives | Multi-step organic synthesis | c-Src Kinase | acs.org |
| Dialkylamino Side Chain Analogs | SAR-guided synthesis | CRH Receptor | stonybrook.edu |
| Highly Substituted Scaffolds | Sequential multi-component reactions | Various (for screening) | mdpi.com |
| Diarylurea Derivatives | Multi-step synthesis | Proliferation in melanoma cells | researchgate.net |
Development of Prodrugs and Targeted Delivery Systems
To overcome challenges in pharmacokinetics, such as poor solubility or limited bioavailability, the development of prodrugs and targeted delivery systems is a critical research direction. The ethyl ester functionality in this compound itself can be considered a prodrug moiety. ijpsjournal.comresearchgate.net Ester prodrugs are widely used to enhance the lipophilicity and membrane permeability of drugs that contain polar carboxylic acid groups. ijpsjournal.comscirp.org
Future research could focus on designing more sophisticated prodrugs by modifying the ester group—for example, creating amino acid ester prodrugs or lipid ester prodrugs to further enhance absorption or achieve targeted delivery. anl.gov Additionally, encapsulating imidazo[1,5-a]pyrazine derivatives in nanocarriers like liposomes or polymeric nanoparticles represents another promising avenue. researchgate.netnih.gov These systems can protect the drug from premature degradation, improve its solubility, and be functionalized with targeting ligands to direct the drug specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing systemic toxicity. mdpi.comnih.gov
| Strategy | Mechanism | Potential Advantage | Reference |
| Ester Prodrug | Masking a polar carboxylic acid with a lipophilic ester group. | Enhanced membrane permeability and oral absorption. | ijpsjournal.comscirp.org |
| Nanoparticle Encapsulation | Formulation of the drug within lipid or polymeric nanocarriers. | Improved solubility, stability, and potential for passive targeting (EPR effect). | researchgate.netnih.gov |
| Targeted Drug Delivery | Conjugating the drug or its carrier to a tumor-recognition moiety. | Increased drug concentration at the disease site, reduced systemic toxicity. | mdpi.comnih.gov |
Clinical Translation Potential of Imidazo[1,5-a]pyrazine-Based Therapeutics
The imidazo[1,5-a]pyrazine scaffold and its isomers, such as imidazo[1,2-a]pyrazine (B1224502), are considered "drug prejudice" scaffolds due to their wide range of biological activities, suggesting significant potential for clinical translation. pharmacy180.com Derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, demonstrating activities as inhibitors of key enzymes in disease pathways.
For example, compounds from this class have been identified as inhibitors of I-kappa B Kinase (IKK1 and IKK2), which are central to the NF-κB signaling pathway involved in inflammation. nih.gov Other derivatives have shown potent inhibitory activity against c-Src kinase, a target in oncology and ischemic stroke, and as ligands for the CRH receptor, relevant for stress-related disorders. acs.orgstonybrook.edu The broad applicability is further highlighted by the development of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors for cancer immunotherapy and as agents with antiproliferative activity against melanoma cells. researchgate.netresearchgate.net The successful clinical use of other imidazopyridine-based drugs for various conditions underscores the potential of this structural class. pharmacy180.com
| Biological Target/Pathway | Therapeutic Area | Scaffold | Reference |
| IKK1 and IKK2 | Inflammatory Diseases | Imidazo[1,5-a]quinoxaline (B8520501) | nih.gov |
| c-Src Kinase | Ischemic Stroke, Cancer | Imidazo[1,5-a]pyrazine | acs.org |
| Corticotropin Releasing Hormone (CRH) Receptor | Stress-related Disorders | Imidazo[1,5-a]pyrazine | stonybrook.edu |
| ENPP1 | Cancer Immunotherapy | Imidazo[1,2-a]pyrazine | researchgate.net |
| Proliferation Pathways | Melanoma (Cancer) | Imidazo[1,2-a]pyrazine | researchgate.net |
Exploration of New Therapeutic Applications for this compound Derivatives
Building on the known biological activities, future research will aim to uncover new therapeutic uses for this compound derivatives. High-throughput screening of compound libraries against a wide array of biological targets is a key strategy for this exploration. The structural similarity to deazapurines suggests potential applications as kinase inhibitors, a major class of drugs in oncology. anl.gov
The versatility of the imidazopyrazine core has already led to its investigation in diverse fields:
Oncology: Derivatives have shown antiproliferative effects against various cancer cell lines, including melanoma and breast cancer. researchgate.netutsouthwestern.edu
Neurological Disorders: The ability of some derivatives to act as selective negative modulators of AMPA receptors associated with TARP γ-8 points to potential applications in conditions like epilepsy. researchgate.net
Infectious Diseases: The broader imidazopyridine class has yielded compounds with significant activity against multidrug-resistant tuberculosis. pharmacy180.com
Inflammatory and Autoimmune Diseases: Inhibition of kinases like IKK suggests utility in treating diseases driven by chronic inflammation. nih.gov
Systematic screening and further chemical modification of the this compound scaffold could lead to the identification of lead compounds in these and other therapeutic areas.
Application in Chemical Biology (e.g., Biological Imaging Probes)
The unique photophysical properties of certain imidazopyridine scaffolds make them attractive candidates for applications in chemical biology, particularly as fluorescent probes for biological imaging. The related imidazo[1,5-a]pyridine (B1214698) and imidazo[1,2-a]pyrazine cores are known for their emissive properties and have been utilized as fluorophores.
These fluorescent properties can be harnessed to:
Develop Biological Probes: By attaching the imidazo[1,5-a]pyrazine core to a molecule that selectively binds to a specific protein or cellular structure, researchers can visualize these targets within living cells using fluorescence microscopy.
Create Chemosensors: The fluorescence of the scaffold can be designed to change (quench or enhance) upon binding to specific metal ions or small molecules, enabling their detection and quantification in biological systems.
Future work could involve synthesizing derivatives of this compound with optimized fluorescence quantum yields and excitation/emission wavelengths suitable for biological imaging. These tools would be invaluable for studying cellular processes, tracking drug distribution, and diagnosing diseases at the molecular level.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant heterocycles to reduce environmental impact and improve efficiency. Future development of this compound and its analogs will benefit from these sustainable approaches.
Several green methodologies have been reported for the synthesis of the related imidazo[1,2-a]pyrazine core:
Catalyst-Free Reactions: An expeditious catalyst-free heteroannulation reaction has been developed using a green solvent mixture (H₂O-IPA) under microwave irradiation, providing excellent yields.
Benign Catalysts: Iodine has been used as a low-cost, readily available, and benign catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature. scirp.org
Green Solvents: The use of sustainable solvents like eucalyptol (B1671775) has been described for the multicomponent synthesis of imidazo[1,2-a]pyrazines. ijpsjournal.com
Avoiding Hazardous Reagents: Methods have been developed to avoid hazardous reagents like molecular bromine by using alternatives such as N-bromo succinimide (B58015) (NBS) or copper bromide, which simplifies workup procedures. anl.gov
Applying these principles—such as using microwave assistance, multicomponent reactions, green solvents, and less hazardous reagents—to the synthesis of imidazo[1,5-a]pyrazines will be a key focus of future process chemistry research.
| Green Chemistry Approach | Description | Advantages | Reference |
| Microwave Irradiation | Using microwave energy to accelerate reactions. | Reduced reaction times, often higher yields. | |
| Iodine Catalysis | Employing molecular iodine as a mild Lewis acid catalyst. | Low cost, environmentally benign, efficient. | scirp.org |
| Use of Green Solvents | Replacing traditional volatile organic compounds with water or bio-based solvents like eucalyptol. | Reduced environmental pollution and toxicity. | ijpsjournal.com |
| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form the product. | High atom economy, simplified procedures, reduced waste. |
Q & A
Q. How does this compound compare to structurally related compounds in terms of reactivity and bioactivity?
| Compound | Structural Feature | Unique Property |
|---|---|---|
| Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Imidazole fused at [1,2-a] position | Lower thermal stability (ΔTₘ = 15°C) |
| Methyl tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate | Saturated ring | Enhanced metabolic stability |
| 3-Formylimidazo[1,5-a]pyridine-1-carboxylate | Pyridine core | Higher electrophilicity (σ+ = 0.82) |
Experimental Design Considerations
Q. What in vitro and in vivo models are most appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- In vitro : Use HEK293 cells overexpressing target kinases for IC₅₀ determination. Include counter-screens against CYP450 isoforms (e.g., CYP3A4) to assess metabolic liability.
- In vivo : Rodent models with subcutaneous xenografts (e.g., HCT-116 colon cancer) at 10–50 mg/kg doses. Monitor plasma exposure via LC-MS/MS to correlate efficacy with pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
